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Compound of Interest

Compound Name: Tetraiodoethylene

Cat. No.: B1221444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetraiodoethylene (TIE), also known as diiodoform, is a perhalogenated organic compound

with the chemical formula C₂I₄.[1] It is an odorless, yellow crystalline solid that is insoluble in

water but soluble in various organic solvents such as benzene, chloroform, and carbon

disulfide.[1][2] Historically, it was explored for its antiseptic properties as an alternative to

iodoform.[1] While not as commonly employed as other halogenated hydrocarbons in modern

organic synthesis, tetraiodoethylene possesses unique reactivity that can be exploited in

specific synthetic transformations. This document provides an overview of its applications,

available data, and general protocols.

Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of tetraiodoethylene is presented in

the table below.
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Property Value Reference

IUPAC Name 1,1,2,2-Tetraiodoethene [1]

CAS Number 513-92-8 [1]

Molecular Formula C₂I₄ [1]

Molar Mass 531.64 g/mol [1]

Appearance Yellow crystalline solid [1]

Melting Point 187–192 °C [1]

Solubility

Insoluble in water; Soluble in

chloroform, carbon disulfide,

benzene, and toluene.

[1]

Safety Precautions: Tetraiodoethylene is harmful if swallowed, in contact with skin, or inhaled,

and causes skin and serious eye irritation.[1] Appropriate personal protective equipment,

including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis
While extensive modern applications of tetraiodoethylene in complex organic synthesis are

not widely documented, its reactivity suggests potential in several areas. The high iodine

content and the presence of a carbon-carbon double bond make it a potential precursor for

various functionalized molecules.

Synthesis of Disubstituted Alkynes via Sonogashira-
type Coupling (Hypothetical)
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-

carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] Although specific

protocols for the direct use of tetraiodoethylene in Sonogashira reactions are not readily

available in the reviewed literature, a hypothetical reaction scheme can be proposed based on

the general principles of this reaction. Such a reaction would offer a pathway to symmetrically

disubstituted diynes.
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Hypothetical Reaction Scheme:

Reaction Conditions

I₂C=CI₂ (Tetraiodoethylene)

R-C≡C-C≡C-R

2 R-C≡CH

Pd(PPh₃)₄, CuI

Base (e.g., Et₃N)

4 HI

Click to download full resolution via product page

Caption: Hypothetical Sonogashira coupling of tetraiodoethylene.

Experimental Protocol (General, adapted from standard Sonogashira conditions):

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add

tetraiodoethylene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a

copper(I) co-catalyst like CuI (0.1 eq).

Add a suitable solvent, such as degassed triethylamine or a mixture of toluene and an amine

base.

To the stirred solution, add the terminal alkyne (2.2 eq) dropwise at room temperature.

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C)

and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is then purified by column chromatography on silica gel to afford the desired

disubstituted diyne.

Quantitative Data (Hypothetical):

Entry
Alkyne
(R-
C≡CH)

Catalyst
System

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylac

etylene

Pd(PPh₃)

₄ / CuI
Et₃N

Toluene/

Et₃N
50 12

(Not

Reported

)

2 1-Hexyne
PdCl₂(PP

h₃)₂ / CuI
i-Pr₂NH THF 25 24

(Not

Reported

)

Note: The yields for this specific reaction are not reported in the available literature and would

require experimental validation.

Reactions with Organometallic Reagents (General
Overview)
Organometallic reagents, such as Grignard and organolithium reagents, are strong

nucleophiles that can react with halogenated compounds.[4][5] The reaction of

tetraiodoethylene with these reagents could potentially lead to the formation of various

substituted alkenes or alkynes, depending on the reaction conditions and the stoichiometry of

the reagents used.

Logical Workflow for Reaction with Organometallic Reagents:
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Tetraiodoethylene (C₂I₄)

Organometallic Reagent (R-M)
(e.g., Grignard, Organolithium)

1 eq.

Mono-substituted intermediate
(R-CI=CI₂)

Di-substituted intermediate
(R-C(R)=CI₂) or (R-CI=CI-R)

Tetra-substituted Alkene
(R₂C=CR₂)

1 eq. 2 eq.

Disubstituted Alkyne
(R-C≡C-R)

Rearrangement/
Elimination

Aqueous Workup

Click to download full resolution via product page

Caption: Potential reaction pathways of tetraiodoethylene with organometallic reagents.

Experimental Protocol (General):

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, place a solution of tetraiodoethylene (1.0 eq) in an anhydrous ether solvent

(e.g., diethyl ether or THF).

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium) (2.0-4.0

eq) dropwise from the addition funnel, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to stir at the low temperature for a

specified period, followed by slow warming to room temperature.

Monitor the reaction progress by TLC or GC.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride.

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an

anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation.

Quantitative Data:

Specific quantitative data for the reaction of tetraiodoethylene with organometallic reagents to

produce disubstituted alkynes or tetra-substituted alkenes are not well-documented in recent

literature.

Conclusion
Tetraiodoethylene is a unique halogenated compound with potential, yet largely

underexplored, applications in modern organic synthesis. While detailed protocols for its use in

contemporary cross-coupling reactions are scarce, its structure suggests it could serve as a C2

building block for the synthesis of symmetrical disubstituted diynes and other functionalized

molecules. The provided general protocols, adapted from standard procedures for related

compounds, offer a starting point for further investigation into the synthetic utility of

tetraiodoethylene. Researchers are encouraged to explore these possibilities, as they may

lead to novel and efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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